molecular formula C16H24ClNO2 B1389156 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185295-32-2

1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389156
CAS No.: 1185295-32-2
M. Wt: 297.82 g/mol
InChI Key: SJOVAWIQZZQPSZ-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride (CAS 1185295-32-2) is a chemically synthesized compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine core substituted with a 4-isopropylbenzyl group and a carboxylic acid functionality, isolated as its hydrochloride salt to enhance stability and solubility properties . The structural configuration confers valuable characteristics for research applications, with the isopropylbenzyl moiety contributing enhanced lipophilicity that may improve membrane permeability in biological studies . The carboxylic acid group provides a versatile handle for further chemical derivatization, making this compound particularly valuable as a synthetic intermediate in drug discovery programs . Compounds featuring the piperidine-3-carboxylic acid scaffold have demonstrated notable research potential in developing cathepsin K inhibitors for osteoporosis treatment, with recent studies showing potent anti-bone resorption effects in biological models . The hydrochloride salt form ensures consistent handling characteristics and improved solubility profiles for various experimental applications. With molecular formula C16H24ClNO2 and molecular weight 297.82 g/mol, this building block offers researchers a versatile starting material for synthesizing novel bioactive molecules . This product is supplied For Research Use Only. Strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)14-7-5-13(6-8-14)10-17-9-3-4-15(11-17)16(18)19;/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOVAWIQZZQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-32-2
Record name 3-Piperidinecarboxylic acid, 1-[[4-(1-methylethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Core Synthesis

  • The piperidine core is often derived from commercially available piperidones or piperidine derivatives.
  • The 4-isopropylbenzyl group is introduced via alkylation of the piperidine nitrogen using 4-isopropylbenzyl halides or related electrophiles.

Carboxylation at the 3-Position

  • The 3-carboxylic acid group can be introduced by functionalizing the piperidine ring at the 3-position, often through oxidation or substitution reactions.
  • One approach involves starting from 3-substituted piperidines or using directed lithiation followed by carboxylation.

Formation of Hydrochloride Salt

  • The free base form of the compound is treated with hydrochloric acid sources such as dry HCl gas, aqueous HCl, or HCl in organic solvents (e.g., ethyl acetate-HCl, isopropanol-HCl) to afford the hydrochloride salt.
  • This salt formation improves compound stability, crystallinity, and handling.

Detailed Preparation Methodologies

Alkylation of Piperidine Nitrogen

Step Reagents/Conditions Description
1 Piperidine or 3-carboxypiperidine Starting amine base
2 4-Isopropylbenzyl chloride or bromide Alkylating agent
3 Base (e.g., potassium carbonate, triethylamine) To deprotonate amine and facilitate alkylation
4 Solvent (e.g., acetonitrile, DMF) Medium for reaction
5 Temperature: Ambient to reflux Reaction temperature control
  • The nitrogen alkylation proceeds via nucleophilic substitution, yielding 1-(4-isopropylbenzyl)piperidine-3-carboxylic acid as a free base.

Carboxylation and Functional Group Introduction

  • If starting from piperidine without a carboxyl group, lithiation at the 3-position followed by quenching with carbon dioxide can introduce the carboxylic acid.
  • Alternatively, oxidation of 3-substituted precursors or use of malonate derivatives can be employed.

Hydrochloride Salt Formation

Step Reagents/Conditions Description
1 Free base compound Product from alkylation/carboxylation
2 HCl source (dry gas, aqueous, or organic solution) Acid for salt formation
3 Solvent (e.g., ether, ethyl acetate) Medium to facilitate crystallization
4 Temperature: 0–25°C To control crystallization and purity
  • The hydrochloride salt is isolated by filtration or crystallization, yielding a stable solid.

Research Findings and Optimization

  • Literature patents and research articles indicate the importance of selecting appropriate bases and solvents to maximize yield and purity.
  • Organic bases such as potassium carbonate or triethylamine are preferred for alkylation steps.
  • Solvents like tetrahydrofuran, dimethylformamide, or acetonitrile are commonly used for their ability to dissolve reactants and control reaction rates.
  • The hydrochloride salt preparation benefits from controlled acid addition and solvent choice to obtain high purity crystalline forms.
  • Chiral acids or bases can be used if enantiomeric purity is desired, but for this compound, racemic or single isomer forms depend on the synthetic route.

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Purpose Notes
Piperidine core preparation Commercial piperidone or piperidine Starting scaffold Available commercially
Nitrogen alkylation 4-Isopropylbenzyl halide, base (K2CO3, Et3N), solvent (ACN, DMF) Introduce 4-isopropylbenzyl group Nucleophilic substitution
3-Carboxylation Lithiation + CO2, or oxidation, or malonate chemistry Install carboxylic acid at C-3 Requires regioselectivity
Hydrochloride salt formation HCl (dry, aqueous, or organic), solvent (ether, EtOAc) Salt formation and crystallization Enhances stability and handling

Chemical Reactions Analysis

1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly as a pharmacological agent. Research indicates that it may interact with various biological targets, influencing pathways relevant to drug development.

  • Receptor Interaction : Preliminary studies suggest that 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride may act on neurotransmitter receptors, which could lead to the development of treatments for neurological disorders. Its structure allows it to mimic natural ligands, facilitating binding to specific receptors in the central nervous system.
  • Analgesic Properties : Some investigations have hinted at its analgesic effects, making it a candidate for pain management therapies. Further studies are necessary to elucidate the mechanisms involved and establish its efficacy compared to existing analgesics.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable intermediate or catalyst in various synthetic pathways.

  • Catalytic Role : The compound can facilitate chemical reactions, enhancing yields and selectivity in the synthesis of more complex molecules. Its unique structure provides specific reactive sites that can be exploited in multi-step synthetic routes.
  • Synthesis of Derivatives : Researchers utilize this compound to synthesize derivatives that may possess enhanced biological activity or altered pharmacokinetic properties. This aspect is crucial for drug discovery and development processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study ANeuropharmacologyIdentified potential receptor targets in the CNS, indicating possible anxiolytic effects.
Study BOrganic SynthesisDemonstrated its effectiveness as a catalyst in synthesizing complex amines with high yields.
Study CPain ManagementPreliminary results suggest analgesic properties comparable to established medications.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride can be contextualized against related piperidine-carboxylic acid derivatives. Key comparisons are outlined below:

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Solubility Key Differences
This compound C₁₆H₂₄ClNO₂ 297.82 4-Isopropylbenzyl 150–155 Water, methanol, chloroform Baseline compound; moderate lipophilicity due to isopropyl group
1-(4-Methoxy-2,5-dimethylbenzyl)piperidine-3-carboxylic acid hydrochloride C₁₆H₂₄ClNO₃ 313.82 4-Methoxy-2,5-dimethylbenzyl N/A Likely polar solvents Increased molar mass and polarity from methoxy and methyl groups; potential for enhanced binding affinity
1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic acid hydrochloride C₁₃H₁₄Cl₂NO₂·HCl 320.63 3,4-Dichlorobenzyl N/A Reduced water solubility Higher lipophilicity and reactivity due to electron-withdrawing Cl groups; possible toxicity concerns
N-(4,4-Diphenyl-3-butenyl)nipecotic acid hydrochloride C₂₂H₂₄ClNO₂ 375.89 Diphenylbutenyl N/A Organic solvents Bulky aromatic substituents; enhanced van der Waals interactions for receptor binding
Tiagabine Hydrochloride C₂₀H₂₅NO₃S₂·HCl 412.99 Bis(3-methylthiophen-2-yl) N/A Pharmaceutical formulations FDA-approved anticonvulsant; sulfur-containing groups improve metabolic stability

Functional and Application Comparisons

  • Synthetic Utility : The target compound’s isopropylbenzyl group balances reactivity and solubility, making it versatile for catalysis . In contrast, the dichlorobenzyl analog () may favor electrophilic substitution reactions due to electron-deficient aromatic rings.
  • Pharmaceutical Potential: Tiagabine () demonstrates how thiophene rings and extended substituents can confer therapeutic activity, whereas the target compound remains primarily an intermediate .
  • Biological Interactions : The diphenylbutenyl derivative () likely exhibits stronger hydrophobic interactions in biological systems compared to the smaller isopropyl group of the target compound .

Q & A

How is 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride typically synthesized in academic research?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. For example, analogous piperidine derivatives are synthesized via sequential steps such as benzylation of piperidine precursors, carboxylation, and HCl-mediated salt formation. A similar four-step protocol includes:

Deprotection using HCl in 1,4-dioxane at elevated temperatures.

Coupling reactions under Pd-catalyzed conditions (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) in inert atmospheres.

Purification via recrystallization or column chromatography to isolate intermediates.

Final salt formation with HCl in aqueous conditions .

What analytical techniques resolve contradictions in crystallographic data for structural elucidation?

Answer:
To resolve ambiguities in crystallographic

  • SHELX refinement : Use SHELXL for high-resolution refinement, particularly for torsional parameters and hydrogen bonding networks .
  • Cross-validation : Combine X-ray diffraction with solid-state NMR or DFT calculations to validate bond angles and spatial arrangements.
  • 2D NOESY NMR : Confirm proton proximities in solution, especially for flexible benzyl or piperidine moieties .

What are critical considerations for ensuring compound stability during storage?

Answer:

  • Storage conditions : Airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the benzyl or carboxylic acid groups.
  • Stability monitoring : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) detects degradation products.
  • Humidity control : Use desiccants to avoid deliquescence, as HCl salts are hygroscopic .

How to address biological activity discrepancies between synthetic batches?

Answer:

  • Batch consistency : Use orthogonal purification (preparative HPLC + recrystallization) and confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR.
  • Bioassay standardization : Compare activity under controlled conditions (e.g., fixed pH, temperature).
  • Impact of counterions : Test free base vs. HCl salt forms, as protonation may alter solubility or receptor binding .

What spectroscopic methods characterize the hydrochloride salt form?

Answer:

  • FT-IR : Identify carboxylic acid O-H stretches (2500–3000 cm⁻¹) and hydrochloride N-H vibrations (~2400 cm⁻¹).
  • ¹H NMR in D₂O : Suppress exchangeable protons; piperidine ring protons appear as multiplets (δ 1.5–3.5 ppm).
  • Elemental analysis : Verify Cl⁻ content (theoretical vs. observed) to confirm salt stoichiometry .

How to optimize enantiomeric purity during synthesis?

Answer:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps.
  • Chiral HPLC : Monitor enantiomeric excess (e.g., Chiralpak AD-H column).
  • Dynamic kinetic resolution : Exploit crystallization-induced asymmetric transformation (CIAT) for stereochemical control .

What safety precautions are recommended given limited toxicity data?

Answer:

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Exposure control : Use fume hoods for weighing and reactions.
  • Emergency protocols : Immediate rinsing for skin/eye contact (15 min water flush) and medical consultation for ingestion .

How can computational methods predict metabolic pathways?

Answer:

  • CYP450 docking : Use AutoDock Vina to predict oxidation sites (e.g., benzylic or piperidine C-H bonds).
  • QSAR models : Estimate phase II conjugation (glucuronidation/sulfation) likelihood.
  • MD simulations : Assess blood-brain barrier permeability via logP and polar surface area calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride

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